N-(3-methylphenyl)-2-morpholin-4-ylacetamide
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Overview
Description
N-(3-methylphenyl)-2-morpholin-4-ylacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a morpholine ring attached to an acetamide group, which is further substituted with a 3-methylphenyl group. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 3-methylphenylamine with 2-chloro-N-(morpholin-4-yl)acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-morpholin-4-ylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylphenyl)-2-morpholin-4-ylacetic acid, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(3-methylphenyl)-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding molecular recognition and binding.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as an enzyme inhibitor or receptor modulator. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied and the nature of the molecular target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-morpholin-4-ylacetic acid
- N-(3-methylphenyl)-2-morpholin-4-ylacetamide derivatives
- This compound analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)14-13(16)10-15-5-7-17-8-6-15/h2-4,9H,5-8,10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVFYLARIGOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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